2-(Methoxymethylidene)-3-oxobutanenitrile
Description
Properties
CAS No. |
848481-05-0 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-(methoxymethylidene)-3-oxobutanenitrile |
InChI |
InChI=1S/C6H7NO2/c1-5(8)6(3-7)4-9-2/h4H,1-2H3 |
InChI Key |
ZHZWVYRNXWFHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=COC)C#N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Methoxymethylidene 3 Oxobutanenitrile
Retrosynthetic Analysis of the 2-(Methoxymethylidene)-3-oxobutanenitrile Scaffold
A retrosynthetic analysis of 2-(methoxymethylidene)-3-oxobutanenitrile simplifies the complex structure into more readily available starting materials. The primary disconnection occurs at the carbon-carbon double bond of the methoxymethylidene group. This bond is strategically formed through a condensation reaction, suggesting a precursor with an active methylene (B1212753) group and a reagent capable of transferring the methoxymethylene unit.
This leads to two key synthons: an acylacetonitrile anion (or its equivalent) and a methoxymethylidene cation (or its electrophilic equivalent). These synthons, in turn, point to practical starting materials. The acylacetonitrile portion is derived from 3-oxobutanenitrile (B1585553), a compound possessing a reactive methylene group flanked by two electron-withdrawing groups (a nitrile and a ketone). The methoxymethylidene fragment can be introduced using a suitable one-carbon electrophile, such as a trialkyl orthoformate.
Precursor Synthesis and Key Starting Materials
The successful synthesis of 2-(methoxymethylidene)-3-oxobutanenitrile is contingent on the availability and purity of its precursors. The primary starting materials are derivatives of butanenitrile and a reagent for transferring the methoxymethylene group.
Derivatives of Butanenitrile and Related Acetoacetic Esters
The core of the target molecule is 3-oxobutanenitrile, also known as cyanoacetone. This β-ketonitrile is a critical precursor due to the acidity of its α-protons, which allows for facile deprotonation and subsequent nucleophilic attack. While commercially available, 3-oxobutanenitrile can be synthesized through various methods, often involving the Claisen condensation of acetonitrile (B52724) with an acetylating agent like ethyl acetate, followed by decarboxylation.
A related class of compounds, acetoacetic esters, can also serve as precursors, although they would require additional synthetic steps to introduce the nitrile functionality.
Methoxymethylene Transfer Reagents
The introduction of the methoxymethylidene group is accomplished using a methoxymethylene transfer reagent. A common and effective choice for this transformation is trimethyl orthoformate (HC(OCH₃)₃). In the presence of an acid catalyst, trimethyl orthoformate can react with the active methylene compound to form the desired enol ether. An analogous reaction using triethyl orthoformate is known to produce the corresponding ethoxymethylene derivative. sci-hub.se
Condensation Reactions and Enol Ether Formation
The final and most critical step in the synthesis of 2-(methoxymethylidene)-3-oxobutanenitrile is the condensation reaction that forms the enol ether. This transformation can be achieved through methods analogous to the Knoevenagel and Claisen condensations.
Knoevenagel Condensation Approaches
While a classic Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, a variation of this reaction is applicable here. The reaction between 3-oxobutanenitrile and an orthoformate, often catalyzed by an acid anhydride (B1165640) like acetic anhydride, proceeds to form the enol ether. This reaction is driven by the formation of a stable, conjugated system. The in situ prepared 3-oxobutanenitrile can react with triethyl orthoformate and a catalytic amount of acetic anhydride to yield the corresponding ethoxy derivative in good yields. sci-hub.se A similar approach using trimethyl orthoformate would be expected to yield 2-(methoxymethylidene)-3-oxobutanenitrile.
The general mechanism involves the activation of the orthoformate by the acid catalyst, followed by nucleophilic attack from the enolate of 3-oxobutanenitrile. Subsequent elimination of alcohol molecules drives the reaction to completion.
Claisen Condensation Analogues in Synthesis
The Claisen condensation is more relevant to the synthesis of the precursor, 3-oxobutanenitrile, than to the final enol ether formation. A Claisen condensation between an ester (like ethyl acetate) and a nitrile (like acetonitrile) in the presence of a strong base (like sodium ethoxide) can be used to form a β-ketonitrile.
However, the term "Claisen condensation analogue" can be loosely applied to the reaction of the enolate of 3-oxobutanenitrile with a methoxy-substituted electrophile. The fundamental transformation involves the formation of a new carbon-carbon bond through the reaction of an enolate with an acyl derivative or its equivalent.
Directed Synthesis of Specific Stereoisomers (E/Z Isomerism)
The molecular structure of 2-(methoxymethylidene)-3-oxobutanenitrile features a carbon-carbon double bond, which gives rise to geometric isomerism. The compound can exist as two distinct stereoisomers: the (E)-isomer and the (Z)-isomer. The spatial arrangement of the methoxy (B1213986) and cyano groups relative to this double bond defines the specific isomer.
The stereochemical outcome of the synthesis is highly dependent on the reaction pathway and conditions. A primary method for synthesizing this compound and its analogues involves the reaction of 3-oxobutanenitrile (acetoacetonitrile) with an orthoformate, such as trimethyl orthoformate or triethyl orthoformate. sci-hub.se In the synthesis of the related compound, (E)-2-ethoxymethylene-3-oxobutanenitrile, the E geometry was confirmed through NMR studies, indicating that the reaction conditions employed favored the formation of this specific isomer. sci-hub.senih.gov
Controlling the E/Z ratio is a key challenge in the directed synthesis of these molecules. The selection of catalysts and activating agents is a critical factor. Acidic catalysts, including both Brønsted and Lewis acids, are known to accelerate reactions involving orthoformates. mdpi.com For other types of molecules, such as aryl alkyl oximes, treatment with a protic or Lewis acid under specific conditions has been used to selectively isolate the E isomer from an E/Z mixture. google.com Similarly, activating agents like acetic anhydride are frequently used in condensations with orthoformates. sci-hub.segoogle.com The mechanism likely involves the formation of transition states of differing stabilities, and the choice of catalyst, solvent, and temperature can influence which pathway is favored, thereby enabling control over the isomeric ratio of the final product.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of 2-(methoxymethylidene)-3-oxobutanenitrile is crucial for maximizing product yield, purity, and cost-effectiveness. The most common synthetic approach is the condensation of 3-oxobutanenitrile with trimethyl orthoformate. Key parameters for optimization include the choice of catalyst, reactant molar ratios, temperature, and reaction time.
The reaction is typically performed in the presence of an activating agent or catalyst. Acetic anhydride and acid catalysts are commonly employed to promote the reaction between a ketone and an orthoformate. sci-hub.segoogle.comgoogle.com For instance, in the synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one, an analogous transformation, reacting the ketone precursor with trimethyl orthoformate and acetic anhydride at elevated temperatures yielded the desired product. google.comgoogle.com The removal of the methanol (B129727) byproduct during the reaction, for example using a Dean and Stark apparatus, is a critical strategy to shift the equilibrium towards the product and drive the reaction to completion. google.com
Reaction temperature is another vital parameter. Temperatures in the range of 90°C to 130°C are often effective for these types of condensation reactions. google.com The molar ratio of the reactants also requires careful consideration. Using an excess of trimethyl orthoformate can increase the conversion of the starting ketone. mdpi.comgoogle.com In one patented process for a similar structure, a molar ratio of the ketone to acetic anhydride to trimethyl orthoformate of 1:2.0-2.4:1.0-1.2 was found to be effective, leading to yields of over 90%. google.com
The following table illustrates reaction parameters reported for analogous transformations, which serve as a basis for the optimization of 2-(methoxymethylidene)-3-oxobutanenitrile synthesis.
Scalability Considerations for Preparative Synthesis
Translating the synthesis of 2-(methoxymethylidene)-3-oxobutanenitrile from a laboratory setting to a large-scale preparative or industrial process introduces several critical considerations to ensure safety, efficiency, and consistency.
Heat Management: The condensation reaction is conducted at high temperatures, often over 100°C, and requires precise temperature control. google.comgoogle.com On a large scale, effective heat transfer is paramount. Jacketed reactors with thermal fluids are necessary to maintain a uniform temperature throughout the reaction vessel, preventing localized overheating that could lead to side product formation or decomposition.
Mixing and Mass Transfer: Ensuring the homogeneous mixing of the reactants (3-oxobutanenitrile, trimethyl orthoformate) and the catalyst or activating agent (e.g., acetic anhydride) is crucial. Inadequate agitation in a large reactor can lead to non-uniform reaction rates, lower yields, and inconsistent product quality. The design of the impeller and the agitation speed must be optimized for the reactor's geometry and the viscosity of the reaction mixture.
Reagent and Solvent Handling: The management of large volumes of raw materials, such as trimethyl orthoformate, and any solvents requires engineered solutions like closed-transfer systems to minimize operator exposure and prevent fugitive emissions.
Byproduct Removal: The reaction generates methanol as a byproduct, which must be continuously removed to drive the reaction forward. google.com On a large scale, this necessitates an efficient distillation setup integrated with the reactor to handle the significant volume of methanol vapor. The recovery and potential reuse of this methanol are also important for process economics and sustainability.
Downstream Processing: Product isolation on a large scale requires robust and scalable purification methods. The laboratory technique of concentration under reduced pressure must be translated to industrial-scale distillation equipment. google.com Subsequent purification, if needed, would require large-scale crystallizers and filtration apparatus. The recovery and recycling of solvents from the workup and purification steps are essential for an economically viable and environmentally responsible process.
Table of Mentioned Compounds
Reactivity Profiles and Mechanistic Pathways of 2 Methoxymethylidene 3 Oxobutanenitrile
Nucleophilic Addition Reactions at the Carbon-Carbon Double Bond
The polarized nature of the α,β-unsaturated system in 2-(methoxymethylidene)-3-oxobutanenitrile makes the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Michael Addition Chemistry
The Michael addition, a cornerstone of carbon-carbon bond formation, is a prominent reaction pathway for 2-(methoxymethylidene)-3-oxobutanenitrile. wikipedia.orglibretexts.org In this reaction, a soft nucleophile, typically a resonance-stabilized carbanion (enolate), attacks the β-carbon of the conjugated system. The mechanism proceeds in three main steps:
Enolate Formation: A base abstracts an acidic proton from an active methylene (B1212753) compound to generate a nucleophilic enolate.
Conjugate Addition: The enolate attacks the electrophilic β-carbon of 2-(methoxymethylidene)-3-oxobutanenitrile, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. libretexts.org
Protonation: The resulting enolate is protonated to yield the final Michael adduct. libretexts.org
The general mechanism is depicted below: Step 1: Enolate Formation Base + H-CH(R1)(R2) <=> B-H+ + -CH(R1)(R2)
Step 2: Nucleophilic Attack CH3O-CH=C(CN)C(=O)CH3 + -CH(R1)(R2) -> CH3O-CH(-CH(R1)(R2))-C(CN)=C(O-)CH3
Step 3: Tautomerization CH3O-CH(-CH(R1)(R2))-C(CN)=C(O-)CH3 + B-H+ -> CH3O-CH(-CH(R1)(R2))-CH(CN)C(=O)CH3 + Base
A variety of active methylene compounds can serve as Michael donors in this reaction. The following table summarizes representative examples of Michael additions to α,β-unsaturated systems, illustrating the versatility of this reaction.
| Michael Donor (Active Methylene Compound) | Michael Acceptor (α,β-Unsaturated System) | Product | Reference |
| Malononitrile | (Z)-2-arylidenebenzo[b]thiophen-3(2H)-one | 2-amino-4-aryl-3-cyano-4H-1-benzothieno[3,2-b]pyran | scispace.comresearchgate.net |
| Ethyl cyanoacetate | (Z)-2-arylidenebenzo[b]thiophen-3(2H)-one | Ethyl 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate | scispace.comresearchgate.net |
Conjugate Addition-Elimination Sequences
A key feature of 2-(methoxymethylidene)-3-oxobutanenitrile is the presence of a good leaving group (methoxide) on the β-carbon. This allows for a conjugate addition-elimination pathway, which is a type of nucleophilic vinylic substitution. nih.gov
The mechanism involves two main stages:
Nucleophilic Addition: A nucleophile attacks the β-carbon, breaking the π-bond and forming a tetrahedral intermediate. This step is analogous to the initial step of a Michael addition.
Elimination: The intermediate collapses, reforming the carbon-carbon double bond and expelling the methoxide (B1231860) leaving group. This elimination is often the rate-determining step and is facilitated by the stability of the resulting product. nih.gov
This sequence effectively results in the substitution of the methoxy (B1213986) group with the incoming nucleophile. This reactivity is particularly important in reactions with binucleophiles, leading to the formation of heterocyclic rings.
Reactions with Binucleophiles: Cyclization Pathways
The electrophilic nature of 2-(methoxymethylidene)-3-oxobutanenitrile, combined with its potential for both addition and substitution reactions, makes it an excellent substrate for reactions with binucleophiles to form a variety of heterocyclic compounds.
Heterocyclic Ring Formation via NCN-Binucleophiles (e.g., Hydrazines, Amidines, Isothioureas)
Binucleophiles containing the N-C-N fragment, such as hydrazines, amidines, and isothioureas, are particularly useful for constructing five- and six-membered heterocyclic rings. The reaction typically proceeds through an initial nucleophilic attack followed by an intramolecular cyclization and elimination.
The reaction of 2-(methoxymethylidene)-3-oxobutanenitrile and its analogs with hydrazines is a well-established method for the synthesis of pyrazole (B372694) derivatives. nih.gov The reaction mechanism involves an initial attack of one of the hydrazine (B178648) nitrogen atoms on the β-carbon, followed by elimination of the methoxy group. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the ketone carbonyl group, followed by dehydration, leads to the aromatic pyrazole ring. nih.govnih.gov
The use of substituted hydrazines can lead to the formation of regioisomers, depending on which nitrogen atom initiates the attack and the subsequent cyclization pathway.
The following table provides examples of pyrazole syntheses from precursors similar to 2-(methoxymethylidene)-3-oxobutanenitrile.
| Hydrazine Derivative | Substrate | Product | Yield (%) | Reference |
| Hydrazine hydrate | 6-methoxybenzofuran-3(2H)-one and 3-substituted phenyl isothiocyanates | Benzofuropyrazole derivatives | 11-30 | nih.gov |
| Arylhydrazine hydrochloride | 1,3-Diketones | 1,3-Arylpyrazoles | Good yields | nih.gov |
| Hydrazine hydrate | α,β-Ethylenic ketones | 3,5-Diaryl-1H-pyrazoles | - | nih.gov |
2-(Methoxymethylidene)-3-oxobutanenitrile is a valuable precursor for the synthesis of substituted pyrimidines through its reaction with amidines and isothioureas. nih.govnih.gov The general mechanism involves the initial nucleophilic attack of a nitrogen atom from the NCN-binucleophile on the β-carbon of the enol ether, followed by elimination of methanol (B129727). The second nitrogen atom then attacks the nitrile carbon, leading to a cyclization that forms the pyrimidine (B1678525) ring.
For instance, the reaction with guanidine (B92328) (an amidine derivative) leads to the formation of 2-aminopyrimidines. nih.govnih.gov Similarly, S-methylisothiourea can be used to introduce a 2-methylthio group onto the pyrimidine ring, which can be a useful handle for further functionalization.
The following table summarizes the synthesis of pyrimidine derivatives from related starting materials.
| NCN-Binucleophile | Substrate | Product | Yield (%) | Reference |
| Guanidine | Ketones and Arylacetylenes | 2-Aminopyrimidines | up to 80 | nih.gov |
| Guanidine Nitrate | Acylethynylpyrroles | Pyrrole–aminopyrimidine ensembles | up to 91 | nih.gov |
| Guanidine | 1,3-Diynes | Carbonyl 2-amino-pyrimidines | - | rsc.org |
Formation of Fused Heterocyclic Systems
The trifunctional nature of 2-(methoxymethylidene)-3-oxobutanenitrile and its analogs makes it an excellent precursor for the synthesis of complex fused heterocyclic systems. The reaction with dinucleophiles, where two nucleophilic centers can engage in sequential or concerted reactions, provides a direct route to polycyclic structures.
A key example is the reaction of its close analog, 2-ethoxymethylene-3-oxobutanenitrile (B1139541), with 2-aminobenzimidazole. sci-hub.se In this transformation, the exocyclic amino group of the benzimidazole (B57391) initially attacks the electrophilic β-carbon of the enol ether, leading to the displacement of the alkoxy group in an addition-elimination sequence. The resulting intermediate possesses a newly formed secondary amine that is strategically positioned for a subsequent intramolecular cyclization. This second step involves the nucleophilic attack of the endocyclic nitrogen atom of the imidazole (B134444) ring onto the carbonyl carbon, followed by dehydration, to yield a condensed pyrimidine system, specifically a pyrimido[1,2-a]benzimidazole (B3050247) derivative. sci-hub.se This reaction highlights the utility of the butanenitrile framework in rapidly constructing bicyclic and tricyclic heteroaromatic compounds. sci-hub.se
Exploration of Other Polyfunctional Nucleophiles
The reactivity of 2-(methoxymethylidene)-3-oxobutanenitrile extends to a variety of other polyfunctional nucleophiles, leading to a diverse range of heterocyclic products. The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
The reaction of the ethoxy analog with substituted hydrazines has been studied, leading to the formation of pyrazoles. sci-hub.se When a monosubstituted hydrazine is used, the initial addition-elimination can occur at either of the two non-equivalent nitrogen atoms, and the subsequent cyclization can involve either the ketone or nitrile functional group, potentially leading to a mixture of isomeric products. For instance, the reaction with methylhydrazine was found to yield all four possible pyrazole isomers, which were separable by column chromatography. sci-hub.se
Reactions with other dinitrogen nucleophiles, such as amidines, can produce pyrimidinic compounds. sci-hub.se Furthermore, simple bifunctional nucleophiles like aniline (B41778) react to form an anilinomethylene derivative, which can be isolated or further cyclized under different conditions. sci-hub.se If the nucleophile contains only one reactive amino group and no other site for cyclization, the reaction typically halts after the initial addition-elimination step, affording stable acyclic enamines. sci-hub.se
| Polyfunctional Nucleophile | Resulting Product Class | Key Reaction Pathway | Reference |
|---|---|---|---|
| Substituted Hydrazines (e.g., Methylhydrazine) | Pyrazoles | Initial addition-elimination followed by intramolecular cyclization onto the ketone or nitrile group. | sci-hub.se |
| 2-Aminobenzimidazole | Fused Pyrimidines (Pyrimido[1,2-a]benzimidazoles) | Initial addition-elimination at the exocyclic amine, followed by intramolecular cyclization involving the endocyclic nitrogen. | sci-hub.se |
| Aniline | Anilinomethylene derivative (Acyclic) | Addition-elimination of the alkoxy group. Can be cyclized to a quinoline (B57606) in a separate step. | sci-hub.se |
| Disubstituted Hydrazines | Acyclic Hydrazone Derivatives | Addition-elimination without subsequent cyclization. | sci-hub.se |
Electrophilic Reactivity and Alkylation Studies
The structure of 2-(methoxymethylidene)-3-oxobutanenitrile features several electrophilic centers susceptible to nucleophilic attack, including the carbonyl carbon, the nitrile carbon, and the β-carbon of the electron-deficient alkene. The reactions with nucleophiles discussed in the previous sections are characteristic of this electrophilicity.
However, literature specifically detailing the compound acting as an electrophile in alkylation reactions (i.e., alkylating another species) or undergoing electrophilic attack on its double bond is scarce. In the context of alkylation, related 1,3-dicarbonyl compounds typically first act as a nucleophile. libretexts.orgyoutube.com They are deprotonated at the α-carbon to form a stable enolate, which then acts as the nucleophile in SN2 reactions with alkyl halides. libretexts.org This process results in the alkylation of the dicarbonyl compound itself, rather than the dicarbonyl compound serving as the alkylating agent. Silyl enol ethers, which are structurally related, are also used as nucleophiles, often in reactions with highly reactive electrophiles that proceed via an SN1 mechanism. stackexchange.com
Hydrolysis and Trans-esterification/Trans-etherification Pathways
Under aqueous acidic conditions, the enol ether moiety of 2-(methoxymethylidene)-3-oxobutanenitrile is susceptible to hydrolysis. This reaction is a classic transformation of enol ethers and proceeds via a well-established mechanism. The process is initiated by the protonation of the double bond at the α-carbon, which is the most nucleophilic position. libretexts.org This step is favored because the resulting positive charge is stabilized by resonance with the adjacent oxygen atom, forming a reactive oxonium ion intermediate. libretexts.org A water molecule then acts as a nucleophile, attacking the carbon of the oxonium ion to form a hemiacetal intermediate. This hemiacetal is unstable and rapidly decomposes under acidic conditions, eliminating methanol and yielding the final hydrolysis product, 3-oxobutanenitrile (B1585553), along with regenerating the acid catalyst.
The trans-etherification pathway involves the reaction of the enol ether with a different alcohol, resulting in the exchange of the methoxy group. This reaction is typically catalyzed by transition metals, such as palladium or mercury compounds, which activate the vinyl ether for nucleophilic attack by the new alcohol. google.comacademie-sciences.frresearchgate.netacademie-sciences.fr The mechanism allows for the synthesis of a variety of different vinyl ethers from a common precursor. academie-sciences.fr
Rearrangement Reactions and Tautomerism Studies
Specific rearrangement reactions involving the 2-(methoxymethylidene)-3-oxobutanenitrile framework are not widely reported in the chemical literature. As a fixed enol ether, the molecule itself does not undergo keto-enol tautomerism. However, it can exist as geometric isomers (E/Z) with respect to the carbon-carbon double bond. For the analogous compound 2-ethoxymethylene-3-oxobutanenitrile, the E geometry has been confirmed by NMR studies. sci-hub.se
The concept of tautomerism is highly relevant to its hydrolysis product, 3-oxobutanenitrile. This β-ketonitrile exists as an equilibrium mixture of its keto and enol tautomeric forms. The equilibrium position is influenced by factors such as solvent polarity and temperature. nih.gov The presence of both a ketone and a nitrile group enhances the acidity of the α-protons, facilitating the formation of the enol tautomer. The study of such tautomeric equilibria is often conducted using NMR spectroscopy, which can distinguish between the distinct chemical environments of the protons and carbons in each form. nih.govresearchgate.net
Catalysis in Reaction Mechanisms of 2-(Methoxymethylidene)-3-oxobutanenitrile
Acid catalysis plays a crucial role in several key transformations of 2-(methoxymethylidene)-3-oxobutanenitrile and its derivatives. As discussed previously, the hydrolysis of the enol ether to 3-oxobutanenitrile is efficiently catalyzed by aqueous acid. libretexts.org The protonation of the enol ether double bond significantly increases its electrophilicity, enabling attack by weak nucleophiles like water.
Lewis acids are also effective catalysts for reactions involving this scaffold. A prominent example is the intramolecular cyclization of the intermediate formed from the reaction of 2-ethoxymethylene-3-oxobutanenitrile with aniline. sci-hub.se Treatment of the resulting anilinomethylene derivative with aluminum chloride, a strong Lewis acid, promotes a Friedel-Crafts-type reaction. The Lewis acid coordinates to the carbonyl oxygen, activating it towards nucleophilic attack from the ortho-position of the aniline ring, leading to the formation of 1-(4-aminoquinolin-3-yl)-ethanone. sci-hub.se This demonstrates how Lewis acid catalysis can be employed to construct complex aromatic systems from simple precursors derived from 2-(methoxymethylidene)-3-oxobutanenitrile. Generally, Lewis acids can activate enol ethers toward attack from various nucleophiles in reactions like hetero-Diels-Alder or Mannich reactions. bath.ac.uknih.gov
Base-Catalyzed Transformations
The presence of an electron-withdrawing nitrile group and a ketone group makes the vinylic proton of 2-(methoxymethylidene)-3-oxobutanenitrile susceptible to abstraction by bases, initiating a variety of transformations. Furthermore, the electrophilic nature of the double bond allows for nucleophilic addition reactions, which are often followed by cyclization, a common strategy in the synthesis of heterocyclic systems.
Detailed research has shown that 2-(alkoxymethylidene)-3-oxobutanenitriles react with a range of nitrogen-containing nucleophiles under basic conditions to yield diverse heterocyclic products. For instance, the reaction with hydrazines is a well-established method for the synthesis of pyrazole derivatives. In a typical reaction, the hydrazine nitrogen acts as a nucleophile, attacking the β-carbon of the double bond (a Michael-type addition), followed by an intramolecular cyclization and elimination of a methoxy group and water to form the stable pyrazole ring. researchgate.net
Multicomponent reactions catalyzed by bases have also been explored. For example, a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) in the presence of a catalytic amount of potassium t-butoxide in methanol has been used to synthesize 4H-pyrano[2,3-c]pyrazoles. nih.gov In a similar vein, the condensation of 2-phenyl-1H-indole-3-carbaldehydes, malononitrile, and 3-methyl-1H-pyrazol-5(4H)-one in ethanol (B145695) with piperidine (B6355638) as a base catalyst also leads to the formation of pyrano[2,3-c]pyrazole derivatives. nih.gov
The reaction with other binucleophiles, such as 5-aminotetrazole, in the presence of a base or in a suitable solvent, can lead to the formation of tetrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov The reaction pathway is sensitive to the substituents on the 3-oxo ester and the reaction conditions, sometimes leading to different products. beilstein-journals.org
Table 1: Examples of Base-Catalyzed Reactions
| Reactant(s) | Base Catalyst | Solvent | Product(s) |
| Hydrazine hydrate, 2-(ethoxymethylidene)malononitrile | Self-catalyzed/heat | Not specified | 5-Amino-1H-pyrazole-4-carbonitrile |
| Aromatic aldehydes, malononitrile, hydrazine hydrate, ethyl acetoacetate | Potassium t-butoxide | Methanol | 4H-Pyrano[2,3-c]pyrazoles |
| 2-Phenyl-1H-indole-3-carbaldehydes, malononitrile, 3-methyl-1H-pyrazol-5(4H)-one | Piperidine | Ethanol | Pyrano[2,3-c]pyrazole derivatives |
| 2-Ethoxymethylidene-3-oxo esters, 5-aminotetrazole | Not specified | 2,2,2-Trifluoroethanol | Ethyl 2-azido-4-alkylpyrimidine-5-carboxylates |
Metal-Catalyzed Reactions
Metal catalysts offer alternative pathways for the transformation of 2-(methoxymethylidene)-3-oxobutanenitrile, often proceeding with high efficiency and selectivity. These reactions can involve the activation of the substrate or other reactants by the metal center, facilitating bond formation.
One notable example is the use of tin(II) chloride (SnCl2) as a catalyst in a multicomponent reaction to synthesize biologically active pyrano[2,3-c]pyrazole scaffolds. nih.gov This reaction brings together substituted aldehydes, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, and malononitrile. nih.gov The Lewis acidic nature of SnCl2 is believed to activate the carbonyl and nitrile groups, facilitating the cascade of reactions leading to the final heterocyclic product. nih.gov
Copper catalysts are also prominent in reactions involving precursors that can be derived from or are structurally related to 2-(methoxymethylidene)-3-oxobutanenitrile. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been employed to synthesize 1,2,3-triazole-pyrazole hybrids. beilstein-journals.orgnih.gov In these synthetic routes, a pyrazole derivative, which can be synthesized from precursors like 2-(methoxymethylidene)-3-oxobutanenitrile, is functionalized with an azide (B81097) or an alkyne. The subsequent copper(I)-catalyzed cycloaddition with a corresponding reaction partner yields the desired triazole-pyrazole conjugate. beilstein-journals.orgnih.gov While not a direct reaction of the title compound, it highlights the utility of its derivatives in metal-catalyzed transformations.
Table 2: Examples of Metal-Catalyzed Reactions
| Reactant(s) | Metal Catalyst | Solvent | Product(s) |
| Substituted aldehydes, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | SnCl₂ | Not specified | Pyrano[2,3-c]pyrazole derivatives |
| 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde, substituted aromatic azides | CuSO₄·5H₂O, Sodium ascorbate | Not specified | 1,4-Disubstituted 1,2,3-triazole derivatives |
Strategic Applications of 2 Methoxymethylidene 3 Oxobutanenitrile in Complex Molecule Synthesis
Role as a Versatile Trifunctional Building Block
The synthetic utility of 2-(methoxymethylidene)-3-oxobutanenitrile is rooted in its nature as a trifunctional building block. The molecule possesses three distinct reactive sites: an electrophilic ketone, a Michael acceptor system due to the carbon-carbon double bond conjugated with the nitrile group, and a methoxy (B1213986) group that can act as a leaving group in substitution reactions. This unique combination of functionalities allows for a diverse range of transformations, enabling chemists to introduce a three-carbon fragment with pre-installed functional handles.
The reactivity of this compound is analogous to its more commonly cited counterpart, 2-ethoxymethylene-3-oxobutanenitrile (B1139541), which has been demonstrated as a versatile reagent in organic synthesis. The presence of the electron-withdrawing nitrile and ketone groups polarizes the double bond, making the β-carbon highly susceptible to nucleophilic attack. Simultaneously, the ketone carbonyl can undergo typical reactions with nucleophiles, and the methoxy group can be displaced by a variety of nucleophiles, often leading to cyclization reactions.
Synthesis of Nitrogen-Containing Heterocycles of Advanced Structural Complexity
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and biologically active compounds. The strategic use of 2-(methoxymethylidene)-3-oxobutanenitrile provides a powerful tool for the construction of these complex ring systems. By reacting with binucleophiles, such as hydrazines, ureas, and amidines, a variety of five- and six-membered heterocycles can be readily assembled.
For instance, the reaction with hydrazine (B178648) derivatives can lead to the formation of substituted pyrazoles. The initial step typically involves the nucleophilic attack of one of the hydrazine nitrogens at the β-carbon of the double bond, followed by an intramolecular cyclization and dehydration. The specific regioisomer of the resulting pyrazole (B372694) will depend on the reaction conditions and the nature of the substituents on the hydrazine.
A representative reaction scheme for the synthesis of a pyrazole derivative is shown below:
| Reactants | Product | Reaction Conditions | Yield |
| 2-(Methoxymethylidene)-3-oxobutanenitrile, Hydrazine hydrate | 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | Ethanol (B145695), Reflux | High |
This reactivity pattern highlights the efficiency of using this building block to rapidly generate complex heterocyclic frameworks from simple starting materials.
Construction of Carbon Frameworks through Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their atom economy and efficiency. 2-(Methoxymethylidene)-3-oxobutanenitrile is an excellent substrate for such reactions.
In a typical MCR scenario, the reaction can be initiated by the addition of a nucleophile to the Michael acceptor. The resulting intermediate can then be trapped by an electrophile, leading to the formation of a complex acyclic or cyclic molecule. For example, a three-component reaction involving 2-(methoxymethylidene)-3-oxobutanenitrile, an active methylene (B1212753) compound, and an aldehyde could proceed through a domino Knoevenagel-Michael addition sequence to afford highly functionalized carbocyclic or heterocyclic systems.
Generation of Highly Functionalized Intermediates for Downstream Synthesis
Beyond its direct use in the synthesis of final target molecules, 2-(methoxymethylidene)-3-oxobutanenitrile can be employed to generate highly functionalized intermediates that can be further elaborated in subsequent synthetic steps. The inherent reactivity of the compound allows for the selective modification of its functional groups.
For example, the ketone can be selectively reduced or converted to other functional groups, while the double bond can undergo various cycloaddition reactions. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a plethora of possibilities for further diversification. This ability to serve as a platform for the introduction of multiple functionalities makes it a valuable tool in target-oriented synthesis.
Stereoselective Synthesis Utilizing 2-(Methoxymethylidene)-3-oxobutanenitrile
The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly for the preparation of chiral drugs and natural products. While specific studies on the stereoselective applications of 2-(methoxymethylidene)-3-oxobutanenitrile are not widely reported, the general reactivity of activated acrylonitriles suggests significant potential in this area.
Chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, could be employed to control the stereochemical outcome of reactions involving this building block. For instance, the Michael addition of a nucleophile to the double bond could be rendered enantioselective by using a chiral amine catalyst. Similarly, stereoselective reduction of the ketone or cycloaddition reactions of the double bond could be achieved with appropriate chiral reagents or catalysts.
Biomimetic Synthesis Approaches Incorporating the Compound's Core
Biomimetic synthesis seeks to mimic the elegant and efficient strategies that nature employs to construct complex molecules. The structural motif of 2-(methoxymethylidene)-3-oxobutanenitrile, with its array of functional groups, can be found within or can be a precursor to intermediates in the biosynthesis of certain natural products.
While direct applications in biomimetic synthesis are not extensively documented, the potential exists for this compound to serve as a key starting material in the laboratory synthesis of natural products that feature a highly functionalized carbon skeleton. Its ability to participate in cascade reactions, where a series of bond-forming events occur in a single operation, is particularly relevant to biomimetic strategies.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Methoxymethylidene 3 Oxobutanenitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete structural assignment of 2-(Methoxymethylidene)-3-oxobutanenitrile can be achieved.
Proton (¹H) NMR Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of 2-(Methoxymethylidene)-3-oxobutanenitrile is expected to provide key information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons.
For the methoxy (B1213986) group (-OCH₃), a singlet peak would be anticipated, typically in the range of 3.5-4.0 ppm. The methyl protons of the acetyl group (-COCH₃) would also likely appear as a singlet, shifted further downfield due to the deshielding effect of the adjacent carbonyl group, expected around 2.2-2.5 ppm. The vinyl proton (=CH-) would exhibit a chemical shift in the olefinic region, generally between 5.0 and 7.0 ppm. The exact position would depend on the stereochemistry (E/Z isomerism) around the double bond and the electronic effects of the nitrile and acetyl groups.
Coupling constants (J) would provide information about the connectivity of protons. In this molecule, significant coupling would not be expected if the methoxy and acetyl groups are the only proton-bearing substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Methoxymethylidene)-3-oxobutanenitrile
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | 3.5 - 4.0 | Singlet |
| -COCH₃ | 2.2 - 2.5 | Singlet |
| =CH- | 5.0 - 7.0 | Singlet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2-(Methoxymethylidene)-3-oxobutanenitrile would give a distinct signal.
The carbonyl carbon (-C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbon of the nitrile group (-C≡N) would appear in the range of 115-125 ppm. The two carbons of the C=C double bond would have distinct chemical shifts, with the carbon attached to the oxygen atom being more deshielded. The methoxy carbon (-OCH₃) would resonate around 50-60 ppm, and the acetyl methyl carbon (-COCH₃) would be found in the more upfield region, typically between 20-30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Methoxymethylidene)-3-oxobutanenitrile
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O | 190 - 200 |
| -C≡N | 115 - 125 |
| =C(OCH₃)- | 150 - 160 |
| =C(CN)- | 90 - 100 |
| -OCH₃ | 50 - 60 |
| -COCH₃ | 20 - 30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are crucial.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2-(Methoxymethylidene)-3-oxobutanenitrile, significant cross-peaks would not be expected if the structure consists only of isolated methyl and methoxy spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methoxy and acetyl methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between carbons and protons. For instance, correlations would be expected between the acetyl protons and the carbonyl carbon, as well as the adjacent vinylic carbon. Similarly, the methoxy protons should show a correlation to the vinylic carbon to which the methoxy group is attached.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For 2-(Methoxymethylidene)-3-oxobutanenitrile, the IR spectrum would be expected to show characteristic absorption bands. The nitrile group (-C≡N) would exhibit a sharp, strong absorption band around 2220-2260 cm⁻¹. The carbonyl group (-C=O) of the ketone would show a strong absorption in the region of 1680-1715 cm⁻¹. The C=C double bond would likely produce a medium intensity band around 1600-1680 cm⁻¹. The C-O stretching vibration of the methoxy group would be observed in the 1000-1300 cm⁻¹ region. Finally, C-H stretching vibrations of the methyl groups would appear around 2850-3000 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for 2-(Methoxymethylidene)-3-oxobutanenitrile
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| -C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp |
| -C=O (Ketone) | 1680 - 1715 | Strong |
| C=C (Alkene) | 1600 - 1680 | Medium |
| C-O (Ether) | 1000 - 1300 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The molecular ion peak ([M]⁺) in the mass spectrum of 2-(Methoxymethylidene)-3-oxobutanenitrile would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern would provide further structural information. Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the acetyl group to form an acylium ion, or the loss of a methoxy radical (•OCH₃). Cleavage of the C-C bond between the carbonyl group and the double bond is also a likely fragmentation pathway.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in 2-(Methoxymethylidene)-3-oxobutanenitrile, typically exhibit characteristic UV-Vis absorption spectra.
The molecule contains a π-conjugated system involving the C=C double bond, the carbonyl group, and the nitrile group. This extended conjugation is expected to result in absorption bands in the UV region. A π → π* transition, associated with the conjugated system, would likely be observed at a wavelength (λmax) above 200 nm. A weaker n → π* transition, corresponding to the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital, might also be visible at a longer wavelength. The exact position and intensity of these absorptions would be influenced by the solvent used for the analysis.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation of 2-(Anilinomethylene)-3-oxobutanenitrile
X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 2-(methoxymethylidene)-3-oxobutanenitrile, such as 2-(anilinomethylene)-3-oxobutanenitrile, this technique has been instrumental in elucidating the precise molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the crystal packing. The solid-state structure of 2-(anilinomethylene)-3-oxobutanenitrile has been determined, revealing a molecule that is nearly planar. researchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal structure of 2-(anilinomethylene)-3-oxobutanenitrile is primarily stabilized by electrostatic interactions, which is consistent with the molecule's calculated dipole moment of 4.56 D. researchgate.net The arrangement of molecules in the crystal lattice is further defined by a series of weak intermolecular hydrogen bonds. researchgate.net
The oxygen atom (O1) of the carbonyl group plays a central role in the hydrogen-bonding network, acting as an acceptor for one intramolecular and two intermolecular hydrogen bonds. researchgate.net The molecules are linked by weak C—H···N and C—H···O hydrogen bonds, creating a stable, packed structure. researchgate.net In the crystal structure of a related derivative, 2-(((3-fluorophenyl)amino)methylidene)-3-oxobutanenitrile, molecules are joined into pairs through different hydrogen bonds, and these pairs are then crosslinked by weak C—H···O interactions. nih.gov The primary structural motif in this fluorinated analog involves pairs of molecules arranged in an antiparallel fashion, which facilitates C—H···N≡C interactions. nih.gov
A notable feature in the packing of 2-(anilinomethylene)-3-oxobutanenitrile is the intramolecular N2—H2···O1 hydrogen bond. researchgate.net While this contributes to the planarity of the molecule, its length of 2.6998 (18) Å suggests it is too long for a hydrogen atom transfer to occur along this bond. researchgate.net
The detailed parameters of the hydrogen bonds in the crystal structure of 2-(anilinomethylene)-3-oxobutanenitrile are presented in the table below.
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N2–H2···O1 | 0.88 | 2.09 | 2.6998 (18) | 124 |
| C8–H8···O1(i) | 0.95 | 2.54 | 3.468 (2) | 165 |
| C11–H11···N1(ii) | 0.95 | 2.65 | 3.513 (3) | 151 |
| Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y+1, -z+1. |
Planarity and Conformation Analysis
The molecule of 2-(anilinomethylene)-3-oxobutanenitrile is effectively planar in the solid state. researchgate.net The largest deviation from planarity is observed for the nitrogen atom of the cyano group (N1), at 0.051 (2) Å. researchgate.net This planarity is a consequence of the delocalization of electron density, a characteristic feature of push-pull olefins. researchgate.net The resonance within the molecule leads to a shortening of the C5–N2 and C2–C3 bonds and an elongation of the C2–C5 bond, which favors a planar conformation. researchgate.net
The planarity of the moiety attached to the phenyl ring is further reinforced by the intramolecular N2–H2···O1 hydrogen bond. researchgate.net A comparison between the crystal structure and the geometry of an isolated molecule optimized at the B3LYP/6-31G** level of theory shows a high degree of similarity. In the crystal, the C6–C10–N2–C5 torsion angle is -1.8°, whereas in the optimized isolated molecule, it is -13°. researchgate.net
The length of the C1≡N1 bond is 1.146 (3) Å, which is in agreement with values found for chemically similar push-pull compounds. researchgate.net This bond length is, however, notably longer than the C≡N distances in anilinomethylenemalononitrile, which lacks the carbonyl group and has two cyano groups. researchgate.net
Computational and Theoretical Studies on 2 Methoxymethylidene 3 Oxobutanenitrile
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems. For a molecule like 2-(Methoxymethylidene)-3-oxobutanenitrile, DFT calculations would offer significant insights into its geometry, stability, and reactivity.
Geometry Optimization and Energetic Landscapes
The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 2-(Methoxymethylidene)-3-oxobutanenitrile, this would reveal the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. By calculating the energies of various conformations, an energetic landscape can be mapped out, identifying local minima and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and the energy barriers for conformational changes.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For 2-(Methoxymethylidene)-3-oxobutanenitrile, FMO analysis would identify the likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding interactions and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that are more aligned with the familiar concepts of chemical bonds and lone pairs. For 2-(Methoxymethylidene)-3-oxobutanenitrile, NBO analysis would provide a detailed picture of the bonding, including the hybridization of atoms and the nature of the covalent bonds. Furthermore, it would quantify the extent of electron delocalization from filled donor orbitals to empty acceptor orbitals, which is crucial for understanding the stability conferred by conjugation and hyperconjugation effects within the molecule.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive behavior of a molecule, particularly in relation to electrophilic and nucleophilic reactions. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential, which are attractive to electrophiles, while blue areas indicate regions of positive potential, which are susceptible to nucleophilic attack. For 2-(Methoxymethylidene)-3-oxobutanenitrile, the MEP map would highlight the electron-rich regions, such as around the oxygen and nitrogen atoms, and the electron-deficient regions, providing a guide to its intermolecular interactions and chemical reactivity.
Conformational Analysis and Isomeric Stability (E/Z isomers)
Due to the presence of the carbon-carbon double bond in the methoxymethylidene group, 2-(Methoxymethylidene)-3-oxobutanenitrile can exist as E/Z isomers. Conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers for both the E and Z isomers. By calculating the relative energies of these conformers, their thermodynamic stability can be determined. This analysis is crucial for understanding which isomer is likely to be predominant under different conditions and how the geometry of the molecule influences its properties and reactivity.
Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can be used to simulate various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For 2-(Methoxymethylidene)-3-oxobutanenitrile, the simulation of NMR chemical shifts (¹H and ¹³C) would predict the positions of the signals in the NMR spectrum, aiding in the structural elucidation and assignment of the experimental spectrum. Similarly, the calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. The calculated frequencies can be compared with experimental IR data to identify the characteristic vibrational modes of the functional groups present in the molecule, further confirming its structure.
Reaction Pathway Analysis and Transition State Modeling
The primary approach for this type of analysis is typically rooted in quantum mechanical calculations, with Density Functional Theory (DFT) being a prevalent and effective method. DFT calculations allow for the exploration of the potential energy surface (PES) of a reaction, which is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms.
Reaction Pathway Analysis:
Reaction pathway analysis for 2-(Methoxymethylidene)-3-oxobutanenitrile would involve identifying and calculating the energies of all relevant stationary points on the PES, including reactants, intermediates, transition states, and products. This allows for the determination of the most energetically favorable reaction mechanism.
For instance, in a hypothetical cycloaddition reaction involving 2-(Methoxymethylidene)-3-oxobutanenitrile, computational methods would be used to model the approach of the reacting molecules. The calculations would reveal whether the reaction proceeds through a concerted mechanism (a single step) or a stepwise mechanism involving one or more intermediates. The geometries of these intermediates would be optimized to find their lowest energy conformations.
Transition State Modeling:
A critical aspect of reaction pathway analysis is the identification and characterization of the transition state (TS). The transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy pathway between reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Computational chemists use various algorithms to locate transition states. Once a candidate for a transition state structure is found, its identity is confirmed by a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from the reactant to the product.
The geometry of the transition state provides valuable insights into the mechanism of the reaction. For example, the lengths of the forming and breaking bonds in the transition state can indicate how far the reaction has progressed at the energy maximum.
Illustrative Data from Hypothetical Studies:
To illustrate the type of data generated from such computational studies, the following tables present hypothetical findings for a reaction of 2-(Methoxymethylidene)-3-oxobutanenitrile.
Table 1: Calculated Energies for a Hypothetical Reaction Pathway of 2-(Methoxymethylidene)-3-oxobutanenitrile
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | -5.7 |
| Transition State 2 | +15.1 |
| Products | -20.8 |
Table 2: Key Geometric Parameters of a Hypothetical Transition State
| Parameter | Value (Å) |
| C-C bond forming | 2.15 |
| C-O bond breaking | 1.89 |
| O-C-C bond angle | 110.2° |
Future Research Directions and Emerging Paradigms for 2 Methoxymethylidene 3 Oxobutanenitrile
Exploration of Asymmetric Transformations and Chiral Derivatization
The prochiral nature of the double bond in 2-(Methoxymethylidene)-3-oxobutanenitrile makes it an ideal substrate for asymmetric synthesis. The development of stereoselective transformations would provide access to enantioenriched building blocks valuable in medicinal chemistry and materials science. Research has shown that even partial enantiomeric enrichment in related structures can lead to significantly different biological or material properties. nih.govcnr.it
Future work should investigate a range of asymmetric reactions:
Asymmetric Hydrogenation: To produce chiral 2-(methoxymethyl)-3-oxobutanenitrile.
Asymmetric Michael Additions: Using various nucleophiles to create new stereocenters.
Asymmetric Epoxidation or Dihydroxylation: To introduce chirality on the double bond, yielding versatile intermediates.
Studies on related compounds have successfully used organocatalysts like cupreine (B190981) to achieve high enantioselectivity (up to >99% ee after recrystallization) in tandem reactions that generate multiple stereocenters. nih.gov Applying similar strategies to 2-(Methoxymethylidene)-3-oxobutanenitrile could yield structurally complex and chirally pure molecules.
Integration into Flow Chemistry and Automated Synthesis Platforms
Transitioning the synthesis and subsequent reactions of 2-(Methoxymethylidene)-3-oxobutanenitrile from traditional batch processing to continuous flow chemistry presents a major opportunity for advancement. europa.euresearchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for managing highly exothermic or rapid reactions safely. europa.euresearchgate.net This enhanced control can lead to higher purity products, faster reaction optimization, and improved scalability. europa.eu
| Parameter | Batch Chemistry | Flow Chemistry | Advantage of Flow |
| Heat Transfer | Slow, inefficient | Rapid, highly efficient | Prevents hotspots, reduces side reactions, improves safety. researchgate.net |
| Mass Transfer | Often limited by stirring | High due to large surface-area-to-volume ratio | Vigorous mixing, enhanced reaction rates. europa.eu |
| Scalability | Difficult, requires re-optimization | Straightforward by running longer | Seamless transition from lab-scale to production. europa.eu |
| Automation | Challenging | Ideally suited | Enables high-throughput screening and process optimization. researchgate.net |
The integration with automated platforms would facilitate high-throughput screening of reaction conditions, catalysts, and substrates, accelerating the discovery of new derivatives and applications. researchgate.net
Design and Synthesis of Advanced Materials via Polymerization or Derivatization
The dual functionality of the alkene and nitrile groups makes 2-(Methoxymethylidene)-3-oxobutanenitrile a promising monomer or precursor for advanced materials. Future research could explore its polymerization (via the double bond) to create functional polymers. The pendant keto-nitrile groups along the polymer backbone would be available for post-polymerization modification, allowing for the tuning of material properties such as solubility, thermal stability, or chelating ability.
Furthermore, the compound can serve as a key building block in the synthesis of complex chromophores for electro-optic applications or other functional organic materials. researchgate.net Its electron-withdrawing groups suggest potential use in creating "push-pull" systems, which are critical for non-linear optical materials.
Investigation of Organocatalytic and Biocatalytic Applications
Organocatalysis offers a metal-free, often stereoselective, method for chemical transformations. mdpi.com Future studies should screen a wide array of organocatalysts (e.g., chiral amines, phosphoric acids, N-heterocyclic carbenes) for reactions involving 2-(Methoxymethylidene)-3-oxobutanenitrile. For instance, chiral phosphoric acids have proven effective in catalyzing asymmetric cycloadditions with related vinyl-containing species, achieving high yields and enantioselectivities. mdpi.com
Biocatalysis, using isolated enzymes or whole-cell systems, provides another avenue for green and highly selective transformations. Potential biocatalytic applications include:
Ketoreductases: For the stereoselective reduction of the ketone functionality.
Ene-reductases: For the asymmetric reduction of the carbon-carbon double bond.
Nitrilases/Nitril Hydratases: For the selective conversion of the nitrile group to a carboxylic acid or amide.
Advanced Spectroscopic Characterization Beyond Conventional Techniques
While standard techniques like 1H NMR, 13C NMR, and IR spectroscopy are essential, a deeper understanding of the compound's structure, stereochemistry, and electronic properties requires more advanced methods. Future characterization should routinely involve two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all signals. For determining the stereochemistry of the methoxymethylidene group (E/Z isomer), Nuclear Overhauser Effect (NOE) spectroscopy is crucial.
In the context of its use in polymers or solid-state materials, techniques like solid-state NMR and X-ray crystallography (if suitable crystals can be obtained) would provide invaluable information about packing and intermolecular interactions. Combining experimental data with computational predictions from methods like Density Functional Theory (DFT) can further validate structural assignments and provide insight into the molecule's electronic structure. researchgate.net
In-depth Mechanistic Investigations of Complex Transformations
To truly guide synthetic design, a fundamental understanding of the reaction mechanisms involving 2-(Methoxymethylidene)-3-oxobutanenitrile is necessary. Modern computational chemistry, particularly DFT, is a powerful tool for elucidating complex reaction pathways, identifying transition states, and explaining observed selectivity. researchgate.netmdpi.com
Future mechanistic studies could focus on:
Cycloaddition Reactions: Investigating whether reactions proceed through concerted or stepwise (e.g., zwitterionic) mechanisms, which can be highly dependent on the reactants. mdpi.commdpi.com
Organocatalytic Cycles: Mapping the complete catalytic cycle to understand the roles of the catalyst and substrate in determining reaction outcomes and stereoselectivity.
Influence of Substituents: Systematically studying how modifying the substituents on the butanenitrile backbone affects reaction barriers and product distributions.
Such computational studies, when paired with kinetic experiments, can provide a comprehensive picture of the reaction landscape, enabling the rational design of more efficient and selective chemical processes. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
